REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([O:23][CH3:24])=[C:7]([CH:22]=1)[O:8][CH:9]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1)#[N:2].Cl>C(O)C>[CH3:24][O:23][C:6]1[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:22][C:7]=1[O:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
39.31 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C1)OC
|
Name
|
|
Quantity
|
46.61 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
155.53 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was heated to 60° C.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to 20° C.
|
Type
|
ADDITION
|
Details
|
seed was charged
|
Type
|
CUSTOM
|
Details
|
crystallisation
|
Type
|
CUSTOM
|
Details
|
The resulting solid was isolated by filtration at 0° C.
|
Type
|
WASH
|
Details
|
washed twice with ethanol (62.21 g)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C#N)C=C1)OC1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.84 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |